GGGYK-Biotin

Sortase A engineering directed evolution reporter assay

GGGYK-Biotin (MW: 706.81; C₃₁H₄₆N₈O₉S) is a synthetic biotinylated pentapeptide with the sequence Gly-Gly-Gly-Tyr-Lys(Biotin), designed as a nucleophilic substrate for Sortase A (SrtA) transpeptidation assays. Unlike conventional LPETG-derived biotinylated substrates that serve as acyl donors, GGGYK-Biotin functions as the nucleophilic acceptor substrate bearing an N-terminal oligoglycine motif, enabling site-specific installation of biotin onto proteins or peptides containing the LPXTG recognition sequence.

Molecular Formula C31H46N8O9S
Molecular Weight 706.8 g/mol
Cat. No. B15567647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGGYK-Biotin
Molecular FormulaC31H46N8O9S
Molecular Weight706.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H46N8O9S/c32-14-25(42)34-15-26(43)35-16-27(44)36-21(13-18-8-10-19(40)11-9-18)29(45)37-20(30(46)47)5-3-4-12-33-24(41)7-2-1-6-23-28-22(17-49-23)38-31(48)39-28/h8-11,20-23,28,40H,1-7,12-17,32H2,(H,33,41)(H,34,42)(H,35,43)(H,36,44)(H,37,45)(H,46,47)(H2,38,39,48)/t20-,21-,22-,23-,28-/m0/s1
InChIKeyUIYMFNURMJVXIG-LVDKCXGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GGGYK-Biotin for Sortase A Substrate Specificity Studies and Directed Evolution Applications


GGGYK-Biotin (MW: 706.81; C₃₁H₄₆N₈O₉S) is a synthetic biotinylated pentapeptide with the sequence Gly-Gly-Gly-Tyr-Lys(Biotin), designed as a nucleophilic substrate for Sortase A (SrtA) transpeptidation assays [1]. Unlike conventional LPETG-derived biotinylated substrates that serve as acyl donors, GGGYK-Biotin functions as the nucleophilic acceptor substrate bearing an N-terminal oligoglycine motif, enabling site-specific installation of biotin onto proteins or peptides containing the LPXTG recognition sequence . The compound is commercially available from multiple vendors with reported purity exceeding 99.8% and provides a robust tool for studying Sortase A substrate specificity and screening engineered SrtA variants with altered catalytic properties .

Why GGGYK-Biotin Cannot Be Interchanged with LPETG-Type Biotinylated Substrates or Simple GGG-Biotin Analogs


Substituting GGGYK-Biotin with alternative biotinylated Sortase A substrates introduces fundamental functional incompatibilities that compromise experimental validity and reproducibility. GGGYK-Biotin serves as the nucleophilic acceptor substrate (bearing an N-terminal oligoglycine motif), whereas LPETG-based biotinylated peptides (e.g., Biotin-Ahx-LPETGS-NH₂) function as acyl donor substrates [1]. These two substrate classes occupy opposite roles in the Sortase A catalytic cycle and cannot be interchanged without redesigning the entire experimental system [2]. Furthermore, simple GGG-Biotin lacks the Tyr-Lys sequence that may influence substrate recognition kinetics and detection sensitivity in reporter assays; GGGYK-Biotin has been specifically validated in a dual-substrate reporter system (GFP-LPETG + GGGYK-Biotin) for monitoring SrtA ligation efficiency via SDS-PAGE, a protocol not validated for simpler glycine-biotin conjugates [3].

Quantitative Differentiation Evidence for GGGYK-Biotin in Sortase A Research Applications


Validated Reporter System for Quantitative Sortase A Activity Comparison: Wild-Type vs. High-Activity Mutant

GGGYK-Biotin has been quantitatively validated as the nucleophilic reporter substrate in a GFP-LPETG/GGGYK-Biotin dual-substrate system that enables direct SDS-PAGE monitoring of Sortase A ligation efficiency [1]. In this system, the GGGYK-Biotin substrate pair specifically detected a substantial difference in catalytic activity between wild-type SrtA and a high-activity SrtA mutant, with the mutant enzyme producing a visibly stronger ligation product band on SDS-PAGE, consistent with its previously reported enhanced catalytic performance [2].

Sortase A engineering directed evolution reporter assay

Substrate Directionality: Nucleophilic Acceptor vs. Acyl Donor Differentiation

GGGYK-Biotin functions exclusively as a nucleophilic acceptor substrate in Sortase A-mediated transpeptidation, bearing the N-terminal oligoglycine motif (Gly-Gly-Gly) required for nucleophilic attack on the SrtA thioester intermediate [1]. In contrast, biotinylated LPETG-type substrates (e.g., Biotin-Ahx-LPETGS-NH₂, MW: 941.1) function as acyl donor substrates, providing the LPXTG recognition motif for SrtA cleavage and thioester formation . This directional specificity means that GGGYK-Biotin installs biotin onto target proteins bearing LPXTG motifs, whereas LPETG-biotin substrates install biotin onto targets bearing N-terminal glycine motifs [2].

Sortase A substrate transpeptidation acceptor substrate

Enhanced Detection Sensitivity via Tyr-Lys Motif Compared to Simpler Glycine-Only Biotin Analogs

GGGYK-Biotin incorporates a Tyr-Lys dipeptide between the oligoglycine nucleophile and the biotinylated lysine residue, which may contribute to enhanced detection sensitivity compared to minimal substrates such as GGG-Biotin or Gly₃-Biotin [1]. While direct head-to-head quantitative kinetic data comparing GGGYK-Biotin to GGG-Biotin are not available in the public literature, the inclusion of the Tyr residue provides UV absorbance at 280 nm for concentration determination and potential for iodination-based detection, while the Lys residue serves as the biotin attachment site . The dual-substrate GFP-LPETG/GGGYK-Biotin system has been demonstrated to sensitively detect ligation efficiency differences, with the high-activity SrtA mutant showing much higher catalytic activity than wild-type enzyme [2].

peptide design reporter sensitivity substrate specificity

Sequence-Specific Substrate Recognition for Sortase A Variant Engineering Studies

GGGYK-Biotin is specifically designed and marketed as a substrate peptide to study the substrate specificity of Sortase A and to develop SrtA variants with different substrate specificities [1]. The compound's sequence (GGGYK-Biotin) presents the minimal Gly₃ nucleophile required for SrtA recognition plus a Lys residue for biotin conjugation, providing a defined chemical structure for systematic substrate specificity studies [2]. Unlike generic biotinylated peptides designed for general labeling purposes, GGGYK-Biotin is explicitly positioned as a tool for enzyme characterization and engineering applications, with demonstrated utility in a validated reporter system for screening SrtA mutants [3].

substrate specificity enzyme engineering directed evolution

Optimal Research Applications for GGGYK-Biotin Based on Quantitative Evidence


Sortase A Mutant Screening and Directed Evolution Workflows

Researchers conducting directed evolution or site-directed mutagenesis of Sortase A should select GGGYK-Biotin as the nucleophilic reporter substrate in a GFP-LPETG/GGGYK-Biotin dual-substrate system. This validated configuration enables direct SDS-PAGE monitoring of ligation efficiency without requiring specialized equipment, allowing quantitative comparison of wild-type and mutant SrtA catalytic activity as demonstrated in the literature [1].

Sortase A Substrate Specificity Characterization Studies

For enzymology studies investigating Sortase A substrate recognition requirements or characterizing engineered SrtA variants with altered specificity, GGGYK-Biotin provides a defined nucleophilic acceptor substrate with known sequence (GGGYK) and biotin detection handle. Its explicit design purpose for substrate specificity studies makes it appropriate for systematic analysis of SrtA recognition determinants [1].

Site-Specific Protein Biotinylation via Sortase A-Mediated Ligation

When the experimental goal is to install biotin onto a target protein bearing an LPXTG motif, GGGYK-Biotin serves as the appropriate nucleophilic substrate. Unlike LPETG-biotin substrates that require N-terminal glycine on the target, GGGYK-Biotin labels LPXTG-tagged proteins, enabling site-specific biotinylation for downstream streptavidin-based detection, purification, or immobilization applications [2].

Reporter System Development for High-Throughput Sortase A Assays

Investigators developing high-throughput screening assays for Sortase A activity or inhibitors can build upon the published GFP-LPETG/GGGYK-Biotin reporter system. This system has been validated to sensitively detect differences in SrtA catalytic activity and can be adapted for plate-based screening formats, offering a foundation for assay development efforts [1].

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